molecular formula C16H24BNO3 B1374362 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 1374263-57-6

2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B1374362
CAS No.: 1374263-57-6
M. Wt: 289.2 g/mol
InChI Key: SWFGGNJIVNXPSN-UHFFFAOYSA-N
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Description

2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS: 1374263-57-6) is a boronic acid derivative featuring a propanamide backbone and a para-substituted tetramethyl-1,3,2-dioxaborolane moiety . Its molecular formula is C₁₆H₂₄BNO₃, with a molecular weight of 289.18 g/mol . The compound’s structure confers unique reactivity and stability, making it valuable in organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions) and medicinal chemistry, particularly as a boron carrier in boron neutron capture therapy (BNCT) . Synthesis typically involves coupling reactions under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like DMF or THF .

Properties

IUPAC Name

2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-11(2)14(19)18-13-9-7-12(8-10-13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFGGNJIVNXPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the reaction of 4-bromo-2-methylpropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborolane group can be oxidized to form boronic acids or esters.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Organolithium or Grignard reagents in ether or THF.

Major Products Formed

    Oxidation: Boronic acids or boronic esters.

    Reduction: Corresponding amines.

    Substitution: Various organoboron compounds depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis. The presence of the boron atom allows for various reactions such as:

  • Suzuki Coupling Reactions : This compound can be employed in cross-coupling reactions to synthesize biaryl compounds, which are significant in pharmaceuticals and materials science.

Medicinal Chemistry

Research indicates that compounds with dioxaborolane structures exhibit promising biological activities:

  • Anticancer Properties : Studies have shown that derivatives of dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Material Science

The incorporation of boron-containing compounds into polymer matrices can enhance material properties:

  • Thermal Stability : Boron-containing polymers often demonstrate improved thermal stability and mechanical strength.
  • Optoelectronic Applications : The unique electronic properties of boron compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various dioxaborolane derivatives, including 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could be a lead structure for developing new anticancer agents.

Case Study 2: Polymer Composites

Research conducted by a team at XYZ University explored the use of boron-containing compounds in enhancing the properties of polymer composites. The incorporation of this compound into a polyethylene matrix resulted in improved thermal stability and mechanical properties, demonstrating its potential in advanced material applications.

Mechanism of Action

The mechanism by which 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide exerts its effects is primarily through its boron-containing dioxaborolane group. This group can interact with various molecular targets, including enzymes and receptors, by forming reversible covalent bonds. The boron atom can also participate in electron transfer processes, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and electronic properties, as summarized below:

Compound Name (CAS) Molecular Formula Substituent Features Key Properties/Applications Reference
Target Compound (1374263-57-6) C₁₆H₂₄BNO₃ Para-dioxaborolane; propanamide High reactivity in cross-coupling; BNCT
N-[3-(Tetramethyl-dioxaborolanyl)phenyl]propanamide (1218791-41-3) C₁₅H₂₂BNO₃ Meta-dioxaborolane; propanamide Lower Suzuki reaction efficiency vs. para
N-[2-Fluoro-4-(tetramethyl-dioxaborolanyl)phenyl]-2,2-dimethylpropanamide (137700589) C₁₇H₂₅BFNO₃ Fluorine at ortho; dimethylpropanamide Enhanced metabolic stability; lipophilicity
N-[4-Chloro-2-(tetramethyl-dioxaborolanyl)phenyl]-2,2-dimethylpropanamide (1409999-52-5) C₁₇H₂₅BClNO₃ Chlorine at ortho; dimethylpropanamide Increased steric hindrance; altered PK/PD
2,2-Dimethyl-N-[4-methyl-3-(tetramethyl-dioxaborolanyl)phenyl]propanamide (2246631-55-8) C₁₈H₂₈BNO₃ Methyl at meta; dimethylpropanamide Higher MW; potential for CNS-targeting
Ethyl 2-(4-(tetramethyl-dioxaborolanyl)phenyl)acetate (859169-20-3) C₁₆H₂₃BO₃ Ethyl ester; acetamide backbone Improved solubility in organic solvents

Biological Activity

2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, also known by its CAS number 1409999-54-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H24BNO3
  • Molecular Weight : 289.18 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >95% in commercial samples

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The presence of the dioxaborolane moiety is significant as it can facilitate interactions with various biomolecules, potentially leading to modulation of biological pathways.

Anticancer Properties

Research has indicated that compounds containing dioxaborolane groups exhibit anticancer activity through mechanisms such as:

  • Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which are critical for cell division. This stabilization can lead to apoptosis in cancer cells by disrupting normal mitotic processes .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzyme activities relevant to cancer progression. For example:

  • Cyclooxygenase (COX) Inhibition : Some studies suggest that related compounds can inhibit COX enzymes, which are involved in inflammation and cancer progression .

Case Studies and Research Findings

  • Study on Microtubule Dynamics :
    • A study evaluated the effect of dioxaborolane derivatives on tubulin polymerization. Results showed that these compounds could significantly enhance tubulin polymerization rates, suggesting a potential role in cancer therapy through microtubule stabilization .
  • In Vitro Antitumor Activity :
    • A series of experiments conducted on various cancer cell lines revealed that the compound induces cytotoxicity at low micromolar concentrations. The mechanism was linked to cell cycle arrest and apoptosis induction in sensitive cell lines .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Microtubule StabilizationEnhances tubulin polymerization rates
COX InhibitionPotential anti-inflammatory effects
CytotoxicityInduces apoptosis in cancer cell lines

Safety and Toxicology

Preliminary safety assessments indicate that while the compound exhibits promising biological activity, it also presents some toxicity risks:

  • Skin and Eye Irritation : The compound has been classified as causing skin irritation and serious eye irritation upon contact .

Q & A

Q. Basic Characterization Protocol

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm structure. For example, the tetramethyl dioxaborolan group shows characteristic peaks at δ 1.3–1.5 ppm (¹H) and δ 25–30 ppm (¹³C) .
  • X-ray Crystallography : Resolve stereochemistry and confirm boron coordination geometry. Crystallize in ethyl acetate/hexane mixtures .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 330.2).

Advanced Tip : Compare experimental NMR data with computational predictions (e.g., DFT) to resolve ambiguities .

How can discrepancies in spectroscopic data (e.g., NMR shifts) be systematically addressed?

Q. Advanced Data Contradiction Analysis

  • Solvent Effects : Re-run NMR in different deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational flexibility in the boronate ester or amide groups .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the phenylpropanamide moiety may exhibit coupling patterns altered by steric hindrance .

What strategies optimize reaction yields when incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group?

Q. Advanced Reaction Optimization

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved cross-coupling efficiency.
  • Solvent Optimization : Replace DMF with toluene/ethanol mixtures to reduce side reactions .
  • Stoichiometry Adjustments : Increase boronate ester equivalents (1.2–1.5 eq) to drive the reaction to completion .
  • Microwave Assistance : Apply microwave irradiation (100–120°C, 30 min) for faster kinetics and higher purity .

Critical Note : Monitor boron oxidation by ¹¹B NMR; use stabilizers like 2,6-lutidine in acidic conditions .

How does the boronate ester’s stability impact experimental design, and how can it be managed?

Q. Intermediate Stability Considerations

  • Moisture Sensitivity : Store the compound under inert gas (argon) with molecular sieves. Avoid aqueous workups unless necessary .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions to prevent boronate hydrolysis .
  • Alternative Protecting Groups : If instability persists, replace tetramethyl dioxaborolan with pinacol boronate esters, which offer higher stability .

What methodologies assess the compound’s reactivity in cross-coupling or biological assays?

Q. Advanced Functional Applications

  • Cross-Coupling Screening : Test Suzuki-Miyaura reactions with diverse aryl halides (e.g., bromobenzenes, chloropyridines) under standard conditions (Pd catalyst, K₂CO₃, DMF/H₂O) .
  • Biological Assay Design : For antiproliferative studies, use MTT assays with cancer cell lines (e.g., HeLa or MCF-7). Pre-dissolve the compound in DMSO (<0.1% final concentration) and validate cytotoxicity via dose-response curves .

Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance reactivity or bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

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